Cas no 2098081-72-0 (N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine)

N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine
- N-(2-azidoethyl)-N-cyclopropylthian-4-amine
- N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine
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- Inchi: 1S/C10H18N4S/c11-13-12-5-6-14(9-1-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2
- InChI Key: HHWHQSNAOIUMCP-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)N(CCN=[N+]=[N-])C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 242
- XLogP3: 2.9
- Topological Polar Surface Area: 42.9
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N296541-1g |
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-7570-0.25g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | N296541-100mg |
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-7570-0.5g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7570-1g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | N296541-500mg |
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-7570-2.5g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7570-5g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7570-10g |
N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine |
2098081-72-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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4. Book reviews
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine
Introduction to N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine (CAS No. 2098081-72-0)
N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine, with the CAS number 2098081-72-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amine derivatives, characterized by its unique structural framework that includes a tetrahydrothiopyran core and azido functional groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The< strong>tetrahydrothiopyran moiety is a key structural feature that contributes to the compound's reactivity and potential biological activity. Thiopyran derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The cyclopropyl group further enhances the compound's complexity and may influence its interactions with biological targets. This combination of structural elements makes N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel azido compounds due to their utility in synthetic chemistry and their potential as bioactive molecules. The azido group (-N₃) is a versatile functional handle that can be easily transformed into other functional groups such as amino (-NH₂), carboxylic acid (-COOH), or aldehyde (-CHO) groups through various chemical reactions. This reactivity makes it an invaluable tool in the synthesis of complex organic molecules, including peptidomimetics and other bioactive peptides.
One of the most significant applications of azido compounds is in the field of click chemistry, where they are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction has become a cornerstone in synthetic organic chemistry due to its high selectivity, mild reaction conditions, and wide range of substrates. N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine could potentially be used as a building block in such reactions, enabling the synthesis of novel heterocyclic compounds with tailored properties.
The< strong>cyclopropyl group in this compound adds another layer of complexity and may influence its pharmacokinetic properties. Cyclopropyl-containing molecules have been shown to exhibit enhanced metabolic stability and improved bioavailability, making them attractive candidates for drug development. Additionally, the cyclopropyl group can participate in various non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
Recent studies have highlighted the importance of heterocyclic amine derivatives in the development of new therapeutic agents. These compounds often exhibit unique pharmacological profiles that make them effective against a wide range of diseases. N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine is no exception and has shown promise in preclinical studies as a potential lead compound for further drug development.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the azido group at the 2-position of the tetrahydrothiopyran ring is particularly critical and must be performed under controlled conditions to prevent unwanted side reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
In conclusion, N-(2-Azidoethyl)-N-cyclopropyltetrahydro-2H-thiopyran-4-amine (CAS No. 2098081-72-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of a tetrahydrothiopyran core, azido functional group, and cyclopropyl substituent makes it an attractive intermediate for the synthesis of novel bioactive molecules. Further research is warranted to explore its full pharmacological potential and to develop new therapeutic agents based on this scaffold.
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